

chemical structure and properties of Y-33075

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Compound of Interest

Compound Name: Y-33075

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An In-depth Technical Guide to **Y-33075**

Introduction

Y-33075, also known by its synonym Y-39983, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).^{[1][2][3][4]} Developed as a derivative of the earlier ROCK inhibitor Y-27632, **Y-33075** exhibits significantly greater potency.^{[1][4]} Its ability to modulate the ROCK signaling pathway has made it a valuable research tool in various fields, including cell biology, neuroscience, and ophthalmology. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of **Y-33075**.

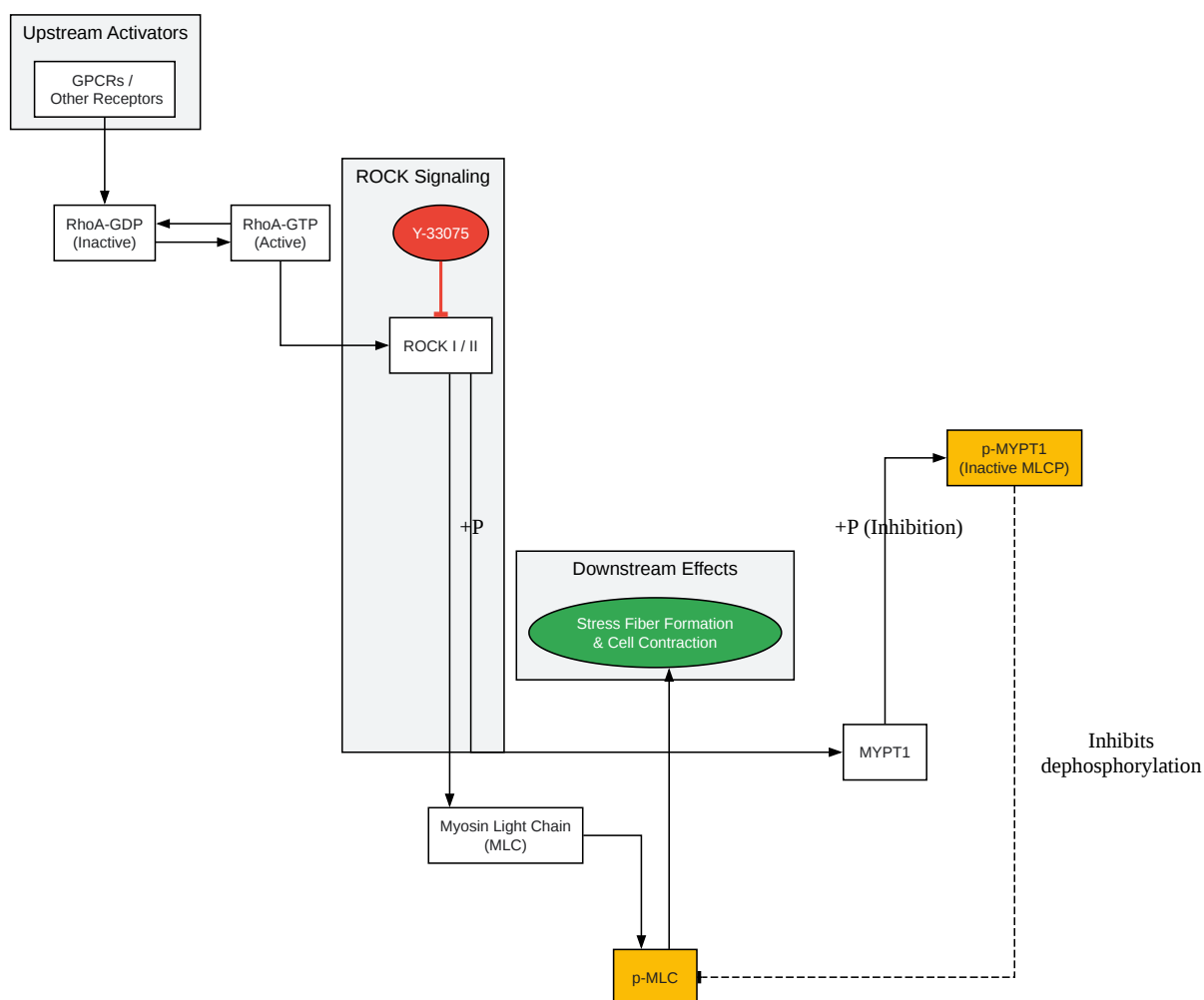
Chemical Structure and Physicochemical Properties

Y-33075 is a benzamide derivative with the IUPAC name 4-[(1R)-1-aminoethyl]-N-1H-pyrrolo[2,3-b]pyridin-4-yl-benzamide.^[5] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Synonyms	Y-39983, RKI-983, SNJ-1656	[1][5][6][7]
CAS Number	199433-58-4	[1][3][5]
Molecular Formula	C ₁₆ H ₁₆ N ₄ O	[1][3][5]
Molecular Weight	280.33 g/mol	[1][3][5]
Appearance	White to off-white solid	[1]
SMILES	<chem>O=C(NC1=C2C(NC=C2)=NC=C1)C3=CC=C(C(=O)C=C3)</chem>	[1][5]
Solubility	Soluble in DMSO (50 mg/mL); Insoluble in water	[1][8]
Storage	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (2 years), -20°C (1 year)	[1]

Mechanism of Action and Signaling Pathway

Y-33075 exerts its biological effects primarily through the inhibition of the Rho-associated coiled-coil forming protein kinases, ROCK1 and ROCK2.[9] The RhoA-ROCK pathway is a critical regulator of cell shape, motility, and contraction through its effects on the actin cytoskeleton.[9][10] Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).[7][11] Phosphorylation of MLC promotes actin-myosin interaction and stress fiber formation, leading to cellular contraction.[10][12] By inhibiting ROCK, **Y-33075** prevents these phosphorylation events, resulting in reduced cellular contractility and disassembly of stress fibers.[11]



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Caption: The RhoA/ROCK signaling pathway and the inhibitory action of **Y-33075**.

Quantitative Biological Data

Y-33075 is highly potent against ROCK and shows selectivity over other kinases like Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[\[1\]](#)[\[5\]](#)[\[13\]](#)

Table 1: Kinase Inhibitory Activity

Target Kinase	IC ₅₀	Reference
ROCK	3.6 nM	[1] [2] [3] [13]
PKC	420 nM (0.42 μM)	[1] [3] [13]

| CaMKII | 810 nM (0.81 μM) | [\[1\]](#)[\[3\]](#)[\[13\]](#) |

The functional potency of **Y-33075** has been demonstrated in various cellular and tissue-based assays. It is consistently shown to be approximately 10-fold more potent than the related inhibitor, Y-27632.[\[9\]](#)[\[10\]](#)[\[14\]](#)[\[15\]](#)

Table 2: Functional Effects of **Y-33075**

Biological Effect	Model System	Observations	Reference
Inhibition of Cell Contraction	Human (TWNT-4) & Murine Hepatic Stellate Cells (HSCs)	Significantly inhibits contraction at concentrations from 100 nM to 10 μ M. ~10-fold more potent than Y-27632.	[9][14][15]
Reduction of Intraocular Pressure (IOP)	Rabbits & Monkeys	Topical administration ($\geq 0.01\%$) significantly lowers IOP.	[1][5]
Axonal Regeneration	Rat Retinal Ganglion Cells (RGCs)	Increases the number of regenerating axons at 100 μ M.	[1][5]
Neurite Extension	Retinal Ganglion Cells (RGCs)	Promotes neurite extension at 10 μ M.	[1][2]
Neuroprotection	Rat Retinal Explants	Significantly improves RGC survival at 50 μ M.	[16]
Anti-inflammatory Effects	Rat Retinal Explants	Reduces microglial activation and astrogliosis.	[16]
Inhibition of Fibrogenesis	Human & Murine HSCs	Reduces expression of fibrotic markers (e.g., Col1a1).	[14][17]

| Inhibition of Proliferation | Human & Murine HSCs | Decreases proliferation at concentrations of 100 nM and above. |[12][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols involving **Y-33075**.

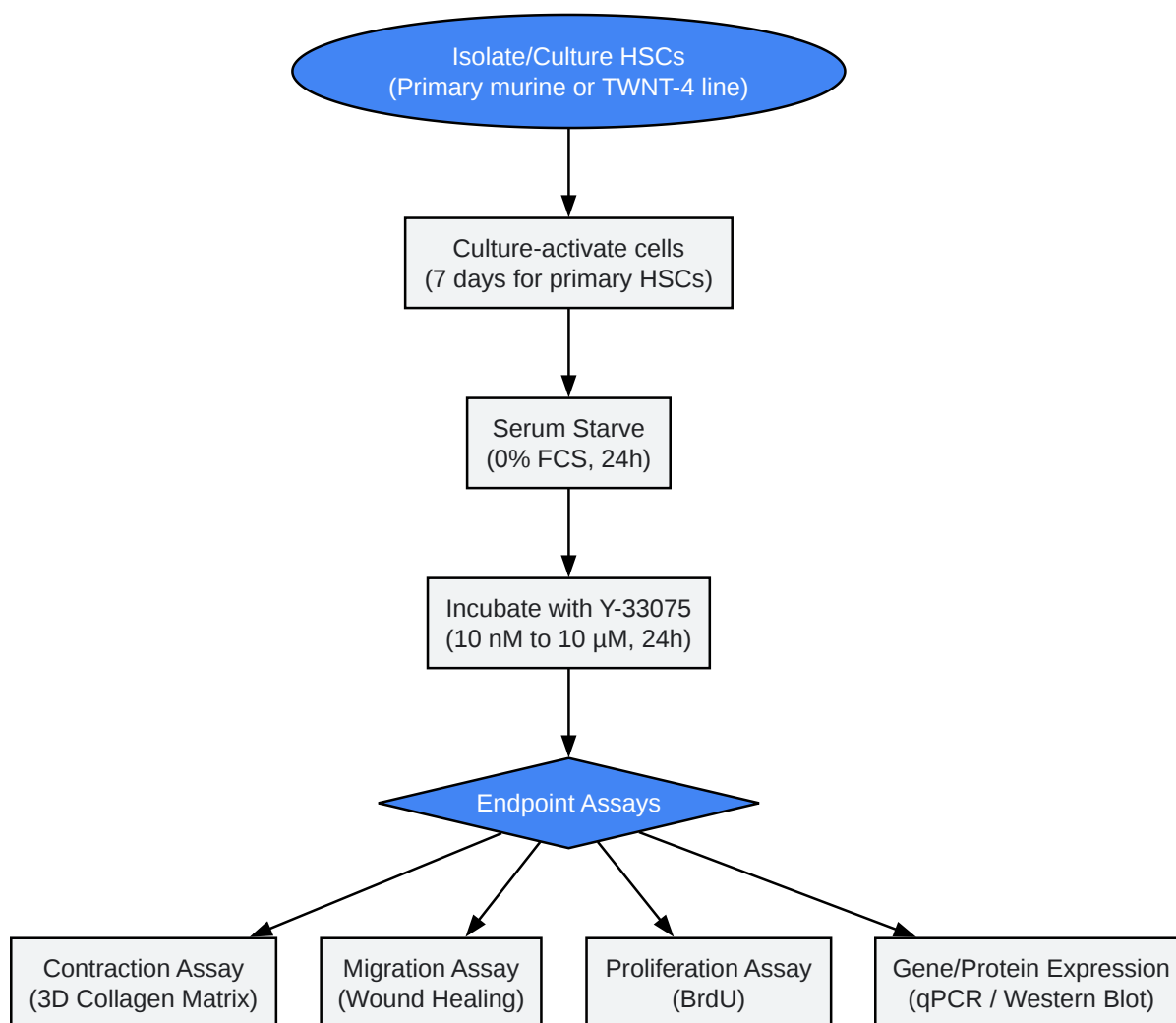
In Vitro Kinase Assays

Objective: To determine the 50% inhibitory concentration (IC₅₀) of **Y-33075** against specific kinases.

- PKC Kinase Assay Protocol:
 - Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 10 ng/mL PKC, 1 µM [γ-³²P] ATP, 20 µM PKC substrate, 0.1 mg/mL BSA, 10 mM DTT, 10 mM β-glycerophosphate, 50 µM Na₃VO₄, 2 mM CaCl₂, 20 µg/mL phosphatidyl-l-serine, and 10 mM MgCl₂.[\[1\]](#)
 - Inhibitor Addition: Add various concentrations of **Y-33075** to the reaction mixture.
 - Incubation: Incubate at room temperature for 30 minutes.[\[1\]](#)
 - Termination & Measurement: The specific method for termination and measurement of incorporated radioactivity (e.g., phosphocellulose filter binding) is required to quantify kinase activity.[\[1\]](#)
- CaMKII Kinase Assay Protocol:
 - Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 125 U/mL CaMKII, 1 µM [γ-³²P] ATP, 10 µM calmodulin, 20 µM CaMKII substrate, 0.2 mg/mL BSA, 0.5 mM DTT, 0.1 mM β-glycerophosphate, 50 µM Na₃VO₄, 1 mM CaCl₂, and 5 mM MgCl₂.[\[1\]](#)
 - Inhibitor Addition: Add various concentrations of **Y-33075**.
 - Incubation: Incubate at room temperature for 30 minutes.[\[1\]](#)
 - Termination: Stop the reaction by adding 100 µL of 0.7% phosphoric acid.[\[1\]](#)
 - Measurement: Transfer 160 µL to a Multiscreen-PH plate with a phosphocellulose filter. Wash the filter to remove unbound ATP and measure the radioactivity of the substrate-bound ³²P using a liquid scintillation counter.[\[1\]](#)[\[13\]](#)

Hepatic Stellate Cell (HSC) Functional Assays

The following workflow was used to assess the effects of **Y-33075** on primary murine and human immortalized HSCs.[9][14]



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Caption: Experimental workflow for assessing **Y-33075** effects on Hepatic Stellate Cells.

- Cell Culture and Treatment:
 - Primary HSCs from FVB/NJ mice are isolated via a two-step collagenase/pronase perfusion followed by density gradient centrifugation.[9]

- Cells (primary or the human TWNT-4 line) are culture-activated on plastic dishes.[\[9\]](#)[\[10\]](#)
- Prior to experiments, cells are serum-starved for 24 hours.[\[9\]](#)
- Cells are then incubated with **Y-33075** (or Y-27632 as a comparator) at concentrations ranging from 10 nM to 10 μ M for 24 hours.[\[9\]](#)[\[12\]](#)
- Contraction Assay:
 - HSCs are embedded within a 3D collagen matrix.
 - The matrix is released from the culture dish, and the area of the gel is measured after 24 hours of incubation with **Y-33075** to quantify contraction.[\[9\]](#)[\[10\]](#)
- Western Blotting:
 - Cell lysates are prepared in Laemmli buffer, boiled, and separated on an 8-12% PAGE gel.[\[14\]](#)
 - Proteins are transferred to a PVDF membrane.
 - Blots are blocked and incubated overnight with primary antibodies (e.g., for phosphorylated MLC, total MLC, α SMA, Col1a1).[\[9\]](#)[\[14\]](#)
 - After incubation with fluorescently-labeled secondary antibodies, signals are detected using a near-infrared scanner.[\[14\]](#)

Summary

Y-33075 is a highly potent and selective ROCK inhibitor that serves as a critical tool for investigating cellular processes regulated by the RhoA/ROCK signaling pathway. With an IC_{50} in the low nanomolar range, it is significantly more potent than its predecessor, Y-27632.[\[1\]](#)[\[14\]](#) Its demonstrated efficacy in reducing cell contraction, promoting axonal regeneration, lowering intraocular pressure, and exerting neuroprotective effects underscores its therapeutic potential and its importance in basic and preclinical research.[\[1\]](#)[\[5\]](#)[\[12\]](#)[\[16\]](#) The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals working with this compound.

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